molecular formula C27H23NO4 B4716107 5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one

Cat. No.: B4716107
M. Wt: 425.5 g/mol
InChI Key: HTHVWGZSENOAKF-UHFFFAOYSA-N
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Description

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one is a complex organic compound that features a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, isoquinoline, and various catalysts to facilitate the reaction .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or biological activity .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine

In biological and medicinal research, 5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for fine-tuning of its physical and chemical properties, making it a valuable component in advanced material science .

Mechanism of Action

The mechanism of action of 5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
  • 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone

Uniqueness

Compared to similar compounds, 5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one stands out due to its unique combination of a chromen-2-one core and an isoquinolinyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4/c1-18-13-23(31-17-25(29)28-12-11-19-7-5-6-10-21(19)16-28)27-22(20-8-3-2-4-9-20)15-26(30)32-24(27)14-18/h2-10,13-15H,11-12,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHVWGZSENOAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one
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